molecular formula C9H6ClN3O2 B13647478 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid

5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13647478
M. Wt: 223.61 g/mol
InChI Key: AYHGBKJIRPYZSN-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a chlorophenyl group and a carboxylic acid group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with formic acid under reflux conditions to form the triazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-carboxylic acid

Comparison: Compared to these similar compounds, 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid exhibits unique properties due to the presence of the triazole ring. This ring structure imparts distinct electronic and steric characteristics, influencing its reactivity and biological activity. The triazole ring also enhances the compound’s stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid

InChI

InChI=1S/C9H6ClN3O2/c10-6-3-1-5(2-4-6)7-11-8(9(14)15)13-12-7/h1-4H,(H,14,15)(H,11,12,13)

InChI Key

AYHGBKJIRPYZSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)C(=O)O)Cl

Origin of Product

United States

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